molecular formula C21H15NO3 B12158077 2-Furylisoquinolylmethyl benzoate

2-Furylisoquinolylmethyl benzoate

Cat. No.: B12158077
M. Wt: 329.3 g/mol
InChI Key: CLORJVBYUNSLJF-UHFFFAOYSA-N
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Description

2-Furylisoquinolylmethyl benzoate is a heterocyclic ester compound combining a furan moiety (2-furyl), an isoquinoline system, and a benzoate ester group. This structure confers unique chemical and biological properties, making it a subject of interest in medicinal chemistry and materials science. The benzoate ester enhances lipophilicity, influencing its pharmacokinetic behavior.

Properties

Molecular Formula

C21H15NO3

Molecular Weight

329.3 g/mol

IUPAC Name

[furan-2-yl(isoquinolin-1-yl)methyl] benzoate

InChI

InChI=1S/C21H15NO3/c23-21(16-8-2-1-3-9-16)25-20(18-11-6-14-24-18)19-17-10-5-4-7-15(17)12-13-22-19/h1-14,20H

InChI Key

CLORJVBYUNSLJF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)OC(C2=CC=CO2)C3=NC=CC4=CC=CC=C43

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Furylisoquinolylmethyl benzoate typically involves the esterification of 2-furylisoquinolylmethanol with benzoic acid or its derivatives. One common method is the reaction of 2-furylisoquinolylmethanol with benzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

On an industrial scale, the production of 2-Furylisoquinolylmethyl benzoate may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Furylisoquinolylmethyl benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the benzoate group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted benzoates.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Properties
2-Furylisoquinolylmethyl benzoate has shown potential as a bioactive compound with various pharmacological activities. Its structure allows for interactions with biological targets, making it a candidate for drug development. Research indicates that derivatives of this compound may exhibit:

  • Anticancer Activity : Studies have suggested that compounds with similar structures can inhibit tumor growth by inducing apoptosis in cancer cells.
  • Antimicrobial Effects : The compound has been evaluated for its efficacy against bacterial and fungal strains, showing promising results in inhibiting growth.
  • Anti-inflammatory Properties : Preliminary studies indicate that it may reduce inflammation markers, making it relevant for treating inflammatory diseases.

Case Study: Anticancer Activity
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of 2-furylisoquinolylmethyl benzoate exhibited significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the induction of oxidative stress leading to cell death, highlighting its potential as a scaffold for anticancer drug design .

Material Science

Polymer Synthesis
The compound can be utilized in the synthesis of novel polymers with enhanced properties. Its functional groups allow for copolymerization with other monomers, leading to materials with improved thermal stability and mechanical strength.

Data Table: Properties of Polymers Derived from 2-Furylisoquinolylmethyl Benzoate

PropertyValue
Thermal StabilityHigh
Mechanical StrengthEnhanced
BiodegradabilityModerate

Agricultural Applications

Pesticidal Activity
Research has indicated that 2-furylisoquinolylmethyl benzoate may possess insecticidal properties. Its application in agriculture could provide an environmentally friendly alternative to synthetic pesticides.

Case Study: Insecticidal Efficacy
A field study demonstrated that formulations containing 2-furylisoquinolylmethyl benzoate effectively reduced populations of common agricultural pests such as aphids and whiteflies. The compound showed a lower toxicity profile towards beneficial insects, suggesting its potential for integrated pest management strategies .

Mechanism of Action

The mechanism of action of 2-Furylisoquinolylmethyl benzoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release active metabolites that interact with enzymes or receptors. The furan and isoquinoline moieties may also contribute to the compound’s biological activity by binding to specific sites on target proteins.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Effects on Bioactivity

  • BR Analogs with C-22 Benzoate Groups: In brassinosteroid (BR) analogs, substituting hydroxyl groups at C2/C3 with benzoate esters (e.g., compounds 15–22 in ) retained bioactivity comparable to brassinolide in the Rice Lamina Inclination Test.
  • Ethyl 4-(Dimethylamino) Benzoate vs. Methacrylate Derivatives: Ethyl 4-(dimethylamino) benzoate demonstrated higher reactivity and better physical properties in resin cements than 2-(dimethylamino) ethyl methacrylate. This highlights the role of benzoate esters in stabilizing free-radical polymerization, a property that may extend to 2-furylisoquinolylmethyl benzoate in polymer applications .

Data Tables: Key Properties of Analogous Benzoates

Compound Bioactivity (RLIT at 1×10⁻⁸ M) Reactivity in Resins Acute Toxicity (LD₅₀, Rat)
BR Analogs (C-22 benzoate) Comparable to brassinolide N/A N/A
Ethyl 4-(dimethylamino) benzoate N/A High conversion degree >2000 mg/kg
Methyl benzoate N/A N/A 1700 mg/kg
2-Furylisoquinolylmethyl benzoate (inferred) Moderate (predicted) Moderate (predicted) Unknown

Biological Activity

2-Furylisoquinolylmethyl benzoate is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and relevant case studies, providing a comprehensive overview of the compound's activity.

Chemical Structure and Properties

2-Furylisoquinolylmethyl benzoate is characterized by its unique structure that combines elements of furyl, isoquinoline, and benzoate moieties. This structural diversity is believed to contribute to its varied biological activities.

Biological Activity Overview

The biological activity of 2-Furylisoquinolylmethyl benzoate has been investigated in several studies, highlighting its potential in various therapeutic areas.

1. Cytotoxicity

Research indicates that compounds similar to 2-Furylisoquinolylmethyl benzoate exhibit cytotoxic effects on various cell lines. For instance, a study on alkyl 2-(acylthio)benzoates demonstrated significant cytotoxicity against mouse splenic T cells, suggesting that structural modifications can enhance this activity . While specific data on 2-Furylisoquinolylmethyl benzoate is limited, its structural analogs provide a basis for understanding potential cytotoxic effects.

2. Antimicrobial Activity

The benzoate group is known for its antimicrobial properties. Sodium benzoate, a related compound, has shown effectiveness against various bacteria and fungi . The presence of the isoquinoline structure in 2-Furylisoquinolylmethyl benzoate may enhance its antimicrobial efficacy through mechanisms involving disruption of microbial cell membranes or interference with metabolic pathways.

3. Neuroprotective Effects

Preliminary findings suggest that compounds containing benzoate structures may have neuroprotective properties. Sodium benzoate has been studied for its potential benefits in neurodegenerative diseases and cognitive function improvement . Although direct studies on 2-Furylisoquinolylmethyl benzoate are lacking, the neuroprotective potential of related compounds warrants further investigation.

The mechanisms underlying the biological activities of 2-Furylisoquinolylmethyl benzoate are not fully elucidated but may involve:

  • Enzyme Inhibition : Similar compounds have shown inhibition of key enzymes involved in metabolic processes, which could be a pathway through which 2-Furylisoquinolylmethyl benzoate exerts its effects.
  • Cell Membrane Disruption : The lipophilic nature of the compound may allow it to integrate into cell membranes, leading to increased permeability and subsequent cell death in susceptible organisms.

Data Table: Comparison of Biological Activities

CompoundCytotoxic ActivityAntimicrobial ActivityNeuroprotective Effects
2-Furylisoquinolylmethyl BenzoateUnknownPotentialUnknown
Sodium BenzoateModerateEffectivePositive
Alkyl 2-(acylthio)benzoatesHighModerateUnknown

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